Cas no 898793-68-5 (Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone)

Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone is a synthetic organic compound featuring a cyclobutyl ketone moiety linked to a phenyl ring substituted with a piperidinylmethyl group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The cyclobutyl group may enhance conformational rigidity, while the piperidine moiety offers opportunities for further functionalization or interaction with biological targets. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound’s purity and stability under standard conditions ensure reproducibility in research applications. Further characterization may explore its pharmacokinetic or binding properties for targeted therapeutic development.
Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone structure
898793-68-5 structure
Product name:Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
CAS No:898793-68-5
MF:C17H23NO
Molecular Weight:257.37062
MDL:MFCD03841999
CID:1946902
PubChem ID:24724773

Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone 化学的及び物理的性質

名前と識別子

    • cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
    • CYCLOBUTYL 3-(PIPERIDIN-1-YLMETHYL)PHENYL KETONE
    • CTK5G7001
    • AG-H-67321
    • cyclobutyl 3-(piperidinomethyl)phenyl ketone
    • AKOS016020539
    • 898793-68-5
    • Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
    • cyclobutyl3-(piperidinomethyl)phenylketone
    • DTXSID20643170
    • MFCD03841999
    • Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
    • MDL: MFCD03841999
    • インチ: InChI=1S/C17H23NO/c19-17(15-7-5-8-15)16-9-4-6-14(12-16)13-18-10-2-1-3-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2
    • InChIKey: BTUBPGBTQNHCTF-UHFFFAOYSA-N
    • SMILES: C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3

計算された属性

  • 精确分子量: 257.17800
  • 同位素质量: 257.177964357Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 304
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • XLogP3: 3.3

じっけんとくせい

  • PSA: 20.31000
  • LogP: 3.59320

Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone Security Information

Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
204760-2g
cyclobutyl 3-(piperidinomethyl)phenyl ketone
898793-68-5 97%
2g
£1013.00 2022-03-01
abcr
AB364785-2g
Cyclobutyl 3-(piperidinomethyl)phenyl ketone, 97%; .
898793-68-5 97%
2g
€1677.00 2025-02-20
A2B Chem LLC
AD12720-1g
Cyclobutyl 3-(piperidinomethyl)phenyl ketone
898793-68-5 97%
1g
$644.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658479-5g
Cyclobutyl(3-(piperidin-1-ylmethyl)phenyl)methanone
898793-68-5 98%
5g
¥25088.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658479-1g
Cyclobutyl(3-(piperidin-1-ylmethyl)phenyl)methanone
898793-68-5 98%
1g
¥7212.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658479-2g
Cyclobutyl(3-(piperidin-1-ylmethyl)phenyl)methanone
898793-68-5 98%
2g
¥11583.00 2024-04-26
abcr
AB364785-2 g
Cyclobutyl 3-(piperidinomethyl)phenyl ketone, 97%; .
898793-68-5 97%
2 g
€1,677.00 2023-07-19
abcr
AB364785-1 g
Cyclobutyl 3-(piperidinomethyl)phenyl ketone, 97%; .
898793-68-5 97%
1 g
€932.90 2023-07-19
Fluorochem
204760-5g
cyclobutyl 3-(piperidinomethyl)phenyl ketone
898793-68-5 97%
5g
£2025.00 2022-03-01
abcr
AB364785-1g
Cyclobutyl 3-(piperidinomethyl)phenyl ketone, 97%; .
898793-68-5 97%
1g
€932.90 2025-02-20

Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone 関連文献

Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanoneに関する追加情報

Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone (CAS No. 898793-68-5): A Comprehensive Overview

The compound Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone, identified by its CAS number 898793-68-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The combination of a cyclobutyl group and a piperidin-1-ylmethylphenyl moiety offers a distinct chemical profile that may contribute to its utility in developing novel therapeutic agents.

In recent years, the exploration of heterocyclic compounds has been a focal point in the pharmaceutical industry. The presence of nitrogen-containing heterocycles, such as piperidine, is particularly noteworthy due to their prevalence in biologically active molecules. The piperidin-1-ylmethylphenyl substituent in this compound not only enhances its structural complexity but also imparts specific pharmacological properties that make it an attractive candidate for further investigation.

The cyclobutyl group, a saturated cyclic structure, contributes to the rigidity of the molecular framework, which can influence both the solubility and binding affinity of the compound. This structural feature is particularly relevant in the context of drug design, where optimal molecular interactions with biological targets are crucial. The methanone core serves as a versatile functional handle, allowing for further chemical modifications and derivatization to tailor its pharmacological profile.

Recent studies have highlighted the importance of multifunctional compounds in addressing complex diseases. The dual presence of both cyclobutyl and piperidine moieties in Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone suggests potential synergistic effects that could enhance its therapeutic efficacy. For instance, such compounds may exhibit improved binding affinity to target proteins or enhanced metabolic stability, making them promising candidates for drug development.

The field of medicinal chemistry has seen significant advancements in the use of computational methods to predict and optimize the properties of novel compounds. Molecular modeling techniques have been instrumental in understanding the interactions between Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone and biological targets. These studies have provided valuable insights into its potential applications, particularly in the context of enzyme inhibition and receptor binding.

In addition to its structural features, the chemical properties of this compound have been extensively studied. Its solubility, stability, and reactivity have been examined under various conditions, providing a foundation for further synthetic modifications. These properties are critical for determining its feasibility as an intermediate in drug synthesis and for evaluating its potential pharmacokinetic behavior.

The synthesis of Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone has been reported in several scientific publications. The synthetic routes typically involve multi-step reactions that require careful optimization to ensure high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve the desired molecular structure with high precision.

Evaluation of the pharmacological activity of this compound has been a key focus of recent research. In vitro studies have demonstrated its potential as an inhibitor of various enzymes and receptors relevant to human health. These findings suggest that it may have therapeutic applications in areas such as oncology, neurology, and inflammation. Further preclinical studies are necessary to validate these initial observations and to assess its safety and efficacy profile.

The development of novel drug candidates often involves collaboration between academic researchers and industry scientists. The compound Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone exemplifies this collaborative approach, with several research groups contributing to its discovery and characterization. Such collaborations are essential for advancing the field of pharmaceutical chemistry and for bringing new treatments to patients in need.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in synthetic chemistry and drug delivery systems may further enhance its potential as a therapeutic agent. As our understanding of biological processes continues to grow, compounds like Cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone will play an increasingly important role in addressing unmet medical needs.

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